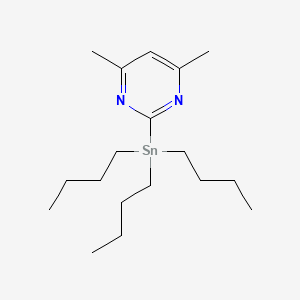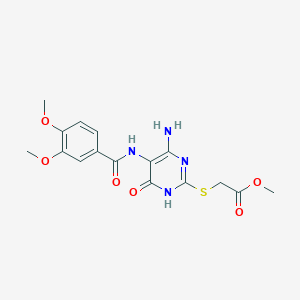
4-cyclopropyl-1-((2-methylthiazol-4-yl)methyl)-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-cyclopropyl-1-((2-methylthiazol-4-yl)methyl)-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one" is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds featuring a five-membered ring with three nitrogen atoms. This particular derivative includes additional functional groups such as a cyclopropyl group, a thiophene, and a thiazole ring, which may contribute to its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of related triazole derivatives has been explored in the literature. For instance, the synthesis of 4'-[3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl]-2',5'-diphenyl-2',4'-dihydro spiro[indolin-3,3'[1,2,4]triazol]-2-one derivatives was reported using triethylamine in MeCN at room temperature . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic routes involving 1,3-dipolar cycloaddition reactions or reactions with aldehydes could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be quite complex, as indicated by the crystal structures of related compounds. For example, the crystal structure of 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole shows non-planarity and considerable delocalization of π-electron density within the triazole ring . Such structural features are likely to be present in the compound of interest, affecting its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The reactivity of triazole derivatives can involve various chemical reactions. The papers provided discuss reactions of 1,2-dithiole-3-thiones with cyclopropenones to yield thieno[3,2-b]thiophenes and other sulfur heterocycles . While these reactions are not directly related to the compound , they suggest that the presence of a cyclopropyl group and sulfur-containing heterocycles could lead to interesting reactivity patterns, such as cycloadditions or eliminations.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. For instance, the presence of a cyclopropyl group can introduce strain into the molecule, potentially affecting its stability and reactivity. The heteroaryl rings, such as thiophene and thiazole, can contribute to the electronic properties of the compound, such as its ability to participate in π-π interactions or hydrogen bonding . The crystal structures of similar compounds provide insights into their solid-state arrangements, which can be important for understanding their properties and potential applications .
Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structures
One significant area of research involving this compound pertains to its crystal and molecular structures. Studies have revealed the molecular disposition and electron density delocalization within the triazole ring, highlighting the compound's potential in supramolecular chemistry. Such characteristics suggest applications in materials science, where the precise control over molecular assembly and electronic properties is crucial (Boechat et al., 2010).
Catalytic Applications
The compound has also been examined for its utility in catalytic applications. For instance, half-sandwich Ruthenium(II) complexes involving triazole-based organosulfur/-selenium ligands have been explored for catalytic oxidation of alcohols and transfer hydrogenation of ketones. Such research underscores the potential of triazole derivatives in facilitating chemical transformations, which is essential for developing more efficient and sustainable chemical processes (Saleem et al., 2013).
Antibacterial Activity
Another critical application area is in the development of antimicrobial agents. Derivatives of the compound have shown promising in vitro antimicrobial activity against various bacterial strains, indicating their potential as templates for designing new antibacterial drugs (Tehranchian et al., 2005).
Corrosion Inhibition
Moreover, derivatives containing the methylthiophenyl moiety have been identified as effective corrosion inhibitors for zinc in an acidic medium. Such studies contribute to the understanding of the relationship between molecular structures and inhibition efficiencies, which is vital for the development of materials that can resist corrosion in industrial applications (Gece & Bilgiç, 2012).
Eigenschaften
IUPAC Name |
4-cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-thiophen-2-yl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS2/c1-9-15-10(8-21-9)7-17-14(19)18(11-4-5-11)13(16-17)12-3-2-6-20-12/h2-3,6,8,11H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBPAVNPJNAOSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2C(=O)N(C(=N2)C3=CC=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-1-((2-methylthiazol-4-yl)methyl)-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B3012747.png)
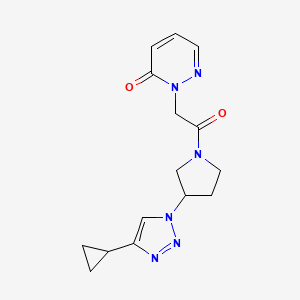
![8-(2-Methoxyethylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B3012749.png)
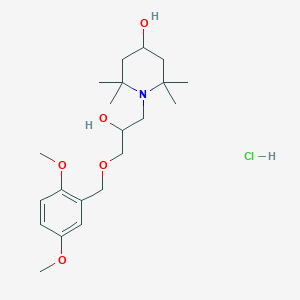
![4-[(Dimethylsulfamoylamino)methyl]-2-methyl-1-oxophthalazine](/img/structure/B3012751.png)
![N-(5-chloro-2-methoxyphenyl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B3012752.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B3012754.png)
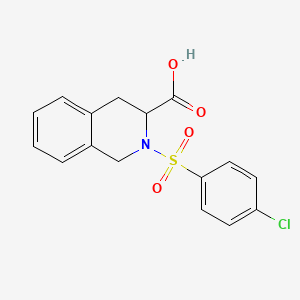
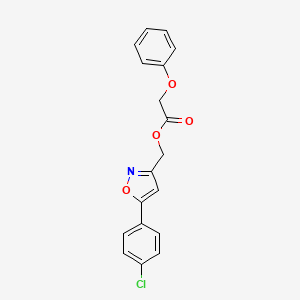
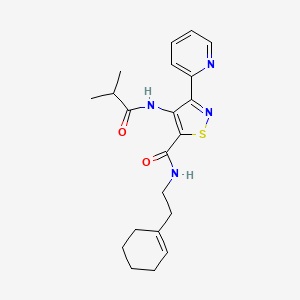
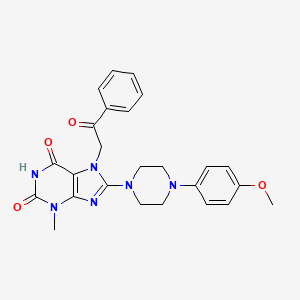
![5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3012766.png)
